![molecular formula C29H36N2O6S B2872935 JTV 519 fumarate CAS No. 1883549-36-7](/img/structure/B2872935.png)
JTV 519 fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JTV 519 fumarate, also known as K201, is a ryanodine receptor (RyR) inhibitor . It is a Ca2+ dependent blocker of SERCA and a partial agonist of ryanodine receptors (RyRs) . It displays Ca2±dependent inhibition of SERCA-dependent ATPase activity with an IC50 of 9µM at 0.25 Ca2+ in cardiac muscle . It may prevent abnormal Ca2+ leak from the sarcoplasmic reticulum (SR) in the ischemic heart and skeletal muscle (SkM) by stabilizing the ryanodine receptors (RyRs; RyR1 and RyR2, respectively) .
Molecular Structure Analysis
The molecular structure of JTV 519 fumarate is complex, with a molecular weight of 540.67 and a formula of C25H32N2O2S.C4H4O4 .Chemical Reactions Analysis
JTV 519 fumarate displays Ca2±dependent inhibition of SERCA-dependent ATPase activity . It may prevent abnormal Ca2+ leak from the sarcoplasmic reticulum (SR) in the ischemic heart and skeletal muscle by stabilizing the ryanodine receptors .Physical And Chemical Properties Analysis
JTV 519 fumarate has a molecular weight of 540.67 and a formula of C25H32N2O2S.C4H4O4 . It is soluble to 100 mM in DMSO .Wissenschaftliche Forschungsanwendungen
Cardiology: Treatment of Arrhythmias
JTV 519 fumarate: is known for its role in treating cardiac arrhythmias. It acts by stabilizing the ryanodine receptor (RyR2) in its closed state, which is crucial in regulating intracellular calcium levels in cardiac myocytes . This stabilization helps in decreasing the open probability of RyR2 during diastole, thus reducing the likelihood of arrhythmogenic calcium leaks .
Heart Failure Management
In heart failure research, JTV 519 fumarate has shown promise in animal models. It is believed to prevent the depletion of calcium from the sarcoplasmic reticulum (SR), which is a common issue in failing hearts. By inhibiting calcium leaks, it may help in maintaining synchronized contraction of heart compartments, potentially preventing heart failure progression .
Ventricular Tachycardia
JTV 519 fumarate: has been studied for its effectiveness in catecholaminergic polymorphic ventricular tachycardia (CPVT), a condition characterized by abnormal heart rhythms. It works by preventing spontaneous depolarization that can lead to unsynchronized heartbeats, thus reducing the risk of ventricular tachycardia .
SOICR (Store Overload-Induced Calcium Release)
Research suggests that JTV 519 fumarate may be effective in preventing SOICR, which is an abnormal calcium release due to SR overload. By stabilizing RyR2, it helps in maintaining the threshold levels of calcium within the SR, thus preventing the pathological opening of calcium channels .
Molecular Mechanism Studies
The molecular mechanism of JTV 519 fumarate involves the stabilization of RyR2 by causing a “zipping” of domains within the channel. This leads to conformational constraints that maintain the channel in a closed state, preventing calcium leaks that can cause arrhythmias and heart failure .
SERCA (Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase) Interaction
JTV 519 fumarate: has been shown to interact with SERCA, a pump responsible for calcium reuptake into the SR. It exhibits a Ca2±dependent inhibition of SERCA, which can be beneficial in preventing SR Ca2+ overload under pathological conditions, thereby reducing the risk of abnormal RyR-mediated calcium release .
Eigenschaften
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2S.C4H4O4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLOBKLDZGDFTB-WLHGVMLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JTV 519 fumarate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.